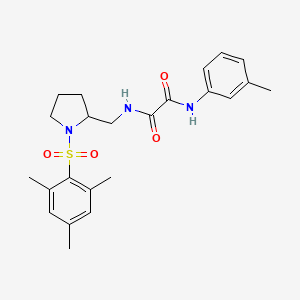
1-(2-(2H-1,2,3-triazol-2-yl)ethyl)pyrrolidin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3-Triazoles are a class of heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered aromatic ring . They are known for their stability against metabolic degradation, ability to engage in hydrogen bonding, and active involvement in dipole-dipole and π-stacking interactions . These unique features make 1,2,3-triazoles and their derivatives immensely important in medicinal chemistry, offering a wide range of applications in biomedicinal, biochemical, and material sciences .
Synthesis Analysis
1,2,3-Triazole analogs can be synthesized via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium . The synthesis involves a Cu (I) catalyzed [3+2] dipolar cycloaddition .Molecular Structure Analysis
The molecular structure of 1,2,3-triazoles is characterized by two carbon and three nitrogen atoms in a five-membered aromatic ring . The presence of polar groups at the 1H-1,2,3-triazole substituted phenyl ring in these derivatives has contributed to the overall activity of these compounds .Chemical Reactions Analysis
The reaction of α-carbonylphosphoranes with azides can lead to 1,5-disubstituted triazoles via a non-concerted cycloaddition, while the reaction leading to 1,4-disubstituted triazoles proceeds via a concerted azide cycloaddition .Physical And Chemical Properties Analysis
1,2,3-Triazoles demonstrate amphoteric properties and can behave as a weak base or a weak acid . They are stable compounds and are known for their ability to engage in hydrogen bonding, and active involvement in dipole-dipole and π-stacking interactions .科学的研究の応用
Coordination Polymers and Structural Analysis
Tetranuclear Zn(II) and Mononuclear Ni(II) Coordination Polymers : A study by Hu et al. (2016) synthesized isomeric compounds leading to the formation of coordination polymers, demonstrating the structural versatility of triazole-containing ligands in creating complex metal-organic frameworks (MOFs). These polymers exhibited unique 3D structures, influenced by metal-ion complexation and ligand decomposition dynamics (Hu et al., 2016).
Synthesis of Novel Compounds
Synthesis of 1,2,4-Triazolo Pyridine Derivatives : Kumar and Mashelkar (2007) focused on synthesizing new triazole derivatives incorporating a pyrano[2,3-b]pyridine moiety, emphasizing the structural diversity achievable through the manipulation of triazole-based compounds (Ν. V. Kumar, & U. Mashelkar, 2007).
Efficient Synthesis of Fluoroalkylated 1H-1,2,3-Triazoles : Peng and Zhu (2003) described the synthesis of 5-fluoroalkylated 1H-1,2,3-triazoles, highlighting the application of triazole compounds in developing novel gem-difluorinated structures. This work showcases the potential of triazole derivatives in synthesizing new classes of compounds with specific functional groups (W. Peng, & Shizheng Zhu, 2003).
Catalysis and Organic Synthesis
Rhodium(II)-Catalyzed Denitrogenative Transannulation : Koronatov et al. (2020) developed a method for synthesizing 4-pyrrolin-2-ones from 1H-1,2,3-triazoles, showcasing the catalytic capabilities of triazole derivatives in facilitating novel organic transformations (Alexander N. Koronatov et al., 2020).
Photoluminescence and Material Properties
Assembly of Photoluminescent Clusters : Bai et al. (2015) demonstrated the assembly of photoluminescent copper(I)-iodide clusters using triazole-based NS ligands. This research illustrates the potential of triazole derivatives in constructing materials with specific photoluminescent properties (Shiqiang Bai et al., 2015).
作用機序
Safety and Hazards
将来の方向性
The future directions in the field of 1,2,3-triazole research involve the development of novel 1,2,3-triazole derivatives with enhanced biological activities. The use of different synthetic strategies and the exploration of their potential applications in various fields of science are areas of ongoing research .
特性
IUPAC Name |
1-[2-(triazol-2-yl)ethyl]pyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O/c13-8-1-4-11(7-8)5-6-12-9-2-3-10-12/h2-3,8,13H,1,4-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAUDMKOKVHKVFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)CCN2N=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-(3-Bromophenyl)-11,13-dimethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2818714.png)
![(2Z)-7-{[butyl(methyl)amino]methyl}-2-(2,4-dimethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B2818715.png)
![N-(2-{[5-chloro-6-(propan-2-yloxy)pyridin-3-yl]formamido}ethyl)prop-2-enamide](/img/structure/B2818716.png)

![1-[(1-Methyl-1H-pyrrol-2-yl)methyl]-4-piperidinecarboxylic acid hydrate](/img/structure/B2818719.png)

![1,3-Dihydrofuro[3,4-c]pyridine hydrochloride](/img/structure/B2818722.png)


![4-[3-Nitro-4-(thiomorpholin-4-yl)phenyl]-1,2-dihydrophthalazin-1-one](/img/structure/B2818728.png)
![[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2818729.png)

